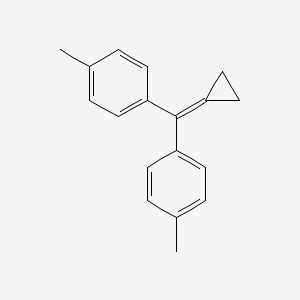
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is an organic compound with the molecular formula C16H14 It is characterized by the presence of a cyclopropylidene group bridging two benzene rings, each substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] typically involves the reaction of cyclopropylidene derivatives with benzene rings under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes.
科学的研究の応用
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins
作用機序
The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The cyclopropylidene group may play a crucial role in stabilizing the interactions and enhancing the compound’s efficacy .
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
Uniqueness
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
501077-94-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1-[cyclopropylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18/c1-13-3-7-15(8-4-13)18(17-11-12-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
YPUBSKCVEYPLMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















